molecular formula C12H18BNO3 B14889164 1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one

1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B14889164
M. Wt: 235.09 g/mol
InChI Key: KWDSEXKLMRAOQH-UHFFFAOYSA-N
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Description

1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one is an organic compound that features a pyridinone core with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one typically involves the reaction of pyridinone derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Halogenated reagents and bases.

Major Products

Scientific Research Applications

1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. The pyridinone core can also participate in coordination chemistry, enhancing the compound’s reactivity and specificity .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridin-2-one

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-14-8-6-5-7-10(14)15/h5-8H,9H2,1-4H3

InChI Key

KWDSEXKLMRAOQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN2C=CC=CC2=O

Origin of Product

United States

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